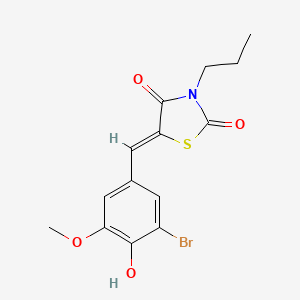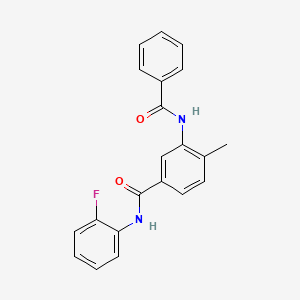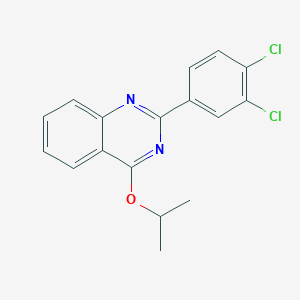![molecular formula C24H34N2O2 B4747010 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one
Vue d'ensemble
Description
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one, also known as Methyl-1-Testosterone, is a synthetic anabolic steroid. It is a modified form of testosterone, which has been altered to increase its anabolic properties and reduce its androgenic effects. Methyl-1-Testosterone is used in scientific research to study the effects of anabolic steroids on the body.
Mécanisme D'action
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone works by binding to androgen receptors in the body. This results in an increase in protein synthesis and muscle growth, as well as a decrease in muscle breakdown. 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone also has an impact on the production of red blood cells, which can increase endurance and performance.
Biochemical and Physiological Effects:
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone has a number of biochemical and physiological effects on the body. It can increase muscle mass and strength, improve endurance and performance, and increase the production of red blood cells. However, it can also have negative effects, such as liver damage and cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone has a number of advantages and limitations for lab experiments. It can be used to study the effects of anabolic steroids on the body, but it also has potential negative effects that must be taken into account. Additionally, it is important to use appropriate dosages and follow safety protocols when working with 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone in the lab.
Orientations Futures
There are a number of future directions for research on 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone and other anabolic steroids. One area of research is the development of safer and more effective anabolic steroids. Another area of research is the investigation of the long-term effects of anabolic steroid use on the body, including potential risks and benefits. Additionally, research is needed on the use of anabolic steroids in different populations, such as athletes and aging adults.
Applications De Recherche Scientifique
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone is commonly used in scientific research to study the effects of anabolic steroids on the body. It is used to investigate the biochemical and physiological effects of anabolic steroids, as well as their potential advantages and limitations for lab experiments.
Propriétés
IUPAC Name |
(2Z)-17-hydroxy-10,13-dimethyl-2-[(1-methylpyrazol-4-yl)methylidene]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23-9-8-20-18(19(23)6-7-22(23)28)5-4-17-11-21(27)16(12-24(17,20)2)10-15-13-25-26(3)14-15/h10,13-14,17-20,22,28H,4-9,11-12H2,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBTWHFCEXALJM-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CC5=CN(N=C5)C)C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C/C(=C/C5=CN(N=C5)C)/C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)
![5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4746959.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4746967.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B4746973.png)


![(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)

![ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)

![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747029.png)